molecular formula C11H14O2 B14524995 Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate CAS No. 62360-27-4

Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate

Cat. No.: B14524995
CAS No.: 62360-27-4
M. Wt: 178.23 g/mol
InChI Key: FCEVUAJDRZRZPK-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound characterized by a seven-membered ring with three double bonds and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photochemical reaction of benzene with diazomethane, followed by esterification .

Industrial Production Methods: Industrial production may involve the pyrolysis of cyclohexene derivatives in the presence of dichlorocarbene, followed by methylation and esterification steps. These processes are optimized for yield and purity, ensuring the compound is suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with molecular targets through its reactive double bonds and ester group. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways .

Properties

CAS No.

62360-27-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C11H14O2/c1-9-6-4-5-7-11(2,8-9)10(12)13-3/h4-8H,1-3H3

InChI Key

FCEVUAJDRZRZPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC=C1)(C)C(=O)OC

Origin of Product

United States

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